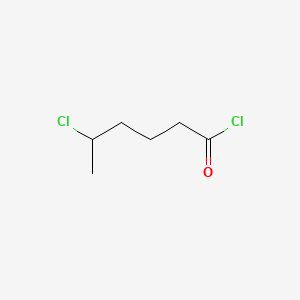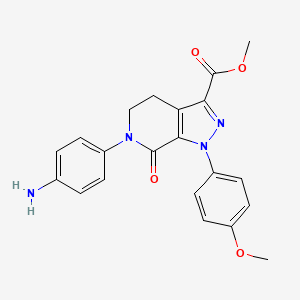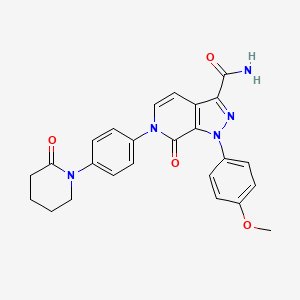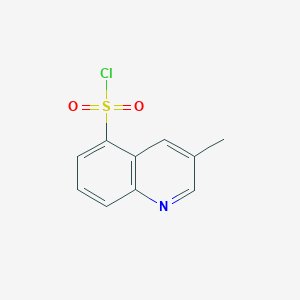
シプロフィブラート不純物D
概要
説明
Molecular Structure Analysis
Ciprofibrate Impurity D has a molecular formula of C14H16Cl2O3 and a molecular weight of 303.18 . Its IUPAC name is methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate .Physical and Chemical Properties Analysis
Ciprofibrate Impurity D is a synthetic compound with a molecular weight of 303.18 and a molecular formula of C14H16Cl2O3 . Further physical and chemical properties specific to Ciprofibrate Impurity D are not provided in the search results.科学的研究の応用
薬物送達システム
シプロフィブラート不純物Dは、プルロニックP123/F127およびPEO-b-PCLから生成されたミセルにカプセル封入することができる {svg_1}. このアプローチは、薬物の溶解性を高め、生体内の循環を改善し、凝集の問題を回避する {svg_2}. このアプリケーションは、シプロフィブラートのような疎水性薬剤に特に役立つ {svg_3}.
脂質異常症の治療
this compoundの母体化合物であるシプロフィブラートは、一般的に脂質異常症の治療に使用される {svg_4}. 脂質異常症は、血液系における脂質レベルの異常によって特徴付けられる状態である {svg_5}.
ナノ粒子の合成
this compoundは、ナノ粒子の合成に使用できる {svg_6}. これらのナノ粒子は、特に水に溶けにくい薬剤の薬物送達に使用できる {svg_7}.
物理化学的特性の分析
this compoundの固体状態構造は、PXRDデータを使用して決定できる {svg_8}. この情報は、その物理化学的特性を理解するために使用できる {svg_9}.
薬物放出研究
this compoundは、in vitro放出実験に使用できる {svg_10}. これらの研究は、薬物が送達システムからどのように放出されるかを理解するのに役立つ {svg_11}.
リポタンパク質サブクラス分析
this compoundの母体化合物であるシプロフィブラートは、アポリポタンパク質(apo)BおよびapoAI含有リポタンパク質サブクラスへの影響を評価するために使用できる {svg_12}. これは、脂質代謝の研究に特に役立つ {svg_13}.
作用機序
Target of Action
Ciprofibrate Impurity D primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, including the breakdown of fats and cholesterol .
Mode of Action
Ciprofibrate Impurity D is believed to function as an agonist of PPARα . As an agonist, it binds to PPARα and activates it, leading to an increase in the receptor’s activity . This activation results in the acceleration of the breakdown of dietary fat, especially triglycerides and cholesterol, thus helping to clear the blood of cholesterol and triglycerides .
Biochemical Pathways
The activation of PPARα by Ciprofibrate Impurity D affects several biochemical pathways. It leads to a marked reduction in the levels of very low-density lipoprotein (VLDL)-1 and VLDL-2, which are rich in triglycerides . It also results in a reduction in the levels of low-density lipoprotein (LDL), particularly dense LDL particles . Concurrently, it induces an elevation in the levels of high-density lipoprotein (HDL), particularly HDL-3 .
Action Environment
The action, efficacy, and stability of Ciprofibrate Impurity D can be influenced by various environmental factors. For instance, the levels of lipids in the body, which can be affected by diet and lifestyle, can impact the effectiveness of Ciprofibrate Impurity D . High levels of lipids can lead to the deposition of excess fat onto the walls of blood vessels, potentially reducing the efficacy of Ciprofibrate Impurity D .
Safety and Hazards
生化学分析
Biochemical Properties
Ciprofibrate Impurity D plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor alpha (PPARα), which is a key regulator of lipid metabolism . The nature of these interactions involves the activation of PPARα, leading to changes in the expression of genes involved in lipid metabolism.
Cellular Effects
Ciprofibrate Impurity D influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ciprofibrate Impurity D has been shown to stimulate high-density lipoprotein (HDL)-mediated cellular cholesterol efflux, which is crucial for maintaining cellular cholesterol homeostasis . Additionally, it can impact the expression of genes involved in lipid metabolism, thereby influencing cellular lipid levels.
Molecular Mechanism
The molecular mechanism of action of Ciprofibrate Impurity D involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ciprofibrate Impurity D acts by activating PPARα, which in turn regulates the expression of genes involved in lipid metabolism . This activation leads to increased fatty acid oxidation and decreased triglyceride levels in the liver. Additionally, Ciprofibrate Impurity D can inhibit the activity of certain enzymes involved in cholesterol biosynthesis, further contributing to its lipid-lowering effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ciprofibrate Impurity D can change over time. Studies have shown that Ciprofibrate Impurity D is relatively stable under standard laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to Ciprofibrate Impurity D can lead to sustained activation of PPARα and continuous modulation of lipid metabolism .
Dosage Effects in Animal Models
The effects of Ciprofibrate Impurity D vary with different dosages in animal models. At lower doses, Ciprofibrate Impurity D effectively reduces lipid levels without causing significant adverse effects . At higher doses, it can lead to toxic effects such as hepatotoxicity and myopathy . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ciprofibrate Impurity D is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation . Additionally, Ciprofibrate Impurity D can affect metabolic flux by altering the levels of key metabolites such as triglycerides and cholesterol .
Transport and Distribution
Within cells and tissues, Ciprofibrate Impurity D is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside the cells, Ciprofibrate Impurity D can accumulate in lipid droplets and other cellular compartments involved in lipid metabolism .
Subcellular Localization
The subcellular localization of Ciprofibrate Impurity D is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PPARα and other proteins involved in lipid metabolism . Additionally, Ciprofibrate Impurity D can undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum and mitochondria .
特性
IUPAC Name |
methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMIJFOKKANKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

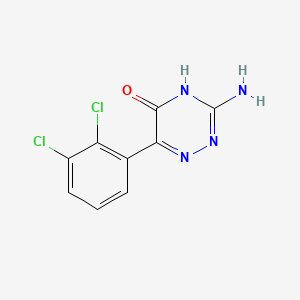



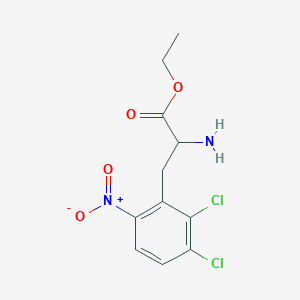
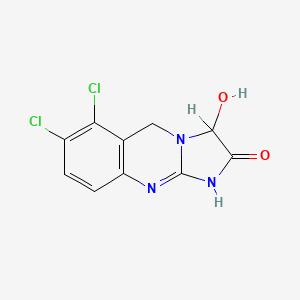
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
